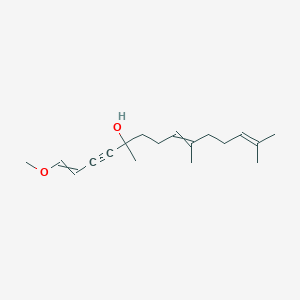
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL is an organic compound with the molecular formula C18H28O2. It is characterized by its complex structure, which includes multiple double bonds and a triple bond, making it a unique molecule in the field of organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the Carbon Skeleton: This step involves the construction of the carbon backbone through reactions such as aldol condensation or Wittig reactions.
Introduction of Functional Groups: Functional groups like methoxy and hydroxyl groups are introduced using reagents such as methanol and sodium hydroxide.
Formation of Double and Triple Bonds: This is achieved through elimination reactions and the use of strong bases like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the triple bond to a double bond or single bond.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Halides, amines.
Aplicaciones Científicas De Investigación
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to, affecting their function.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(1Z,8E)-1-Methoxy-5,9,13-trimethyl-1,8,12-tetradecatrien-3-yn-5-ol: Similar structure but different stereochemistry.
Mestranol: Another compound with a methoxy group and multiple double bonds, used in pharmaceuticals
Uniqueness
1-Methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-YN-5-OL is unique due to its specific arrangement of double and triple bonds, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
60380-03-2 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
1-methoxy-5,9,13-trimethyltetradeca-1,8,12-trien-3-yn-5-ol |
InChI |
InChI=1S/C18H28O2/c1-16(2)10-8-11-17(3)12-9-14-18(4,19)13-6-7-15-20-5/h7,10,12,15,19H,8-9,11,14H2,1-5H3 |
Clave InChI |
KOJRYOILNVZDLV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C#CC=COC)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


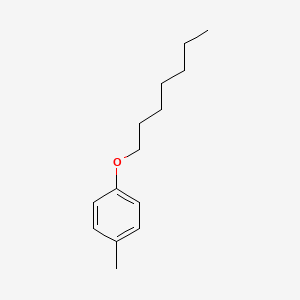
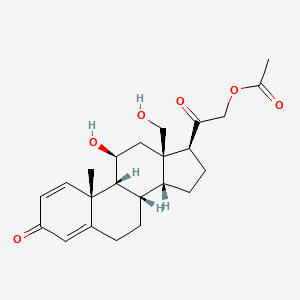
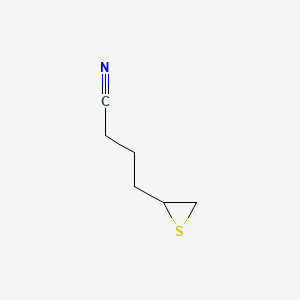
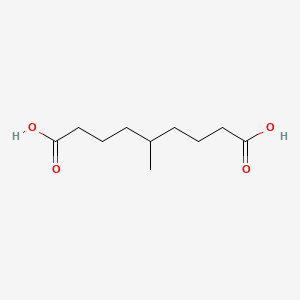
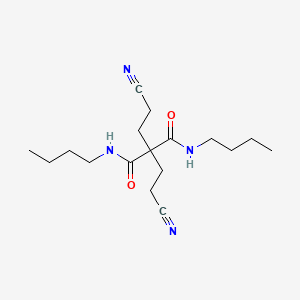
![12-[(Oxan-2-yl)oxy]dodeca-2,4-dien-1-ol](/img/structure/B14613361.png)
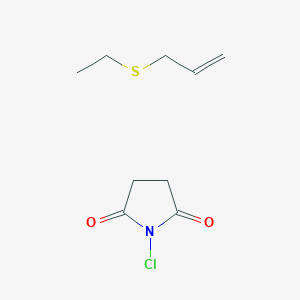
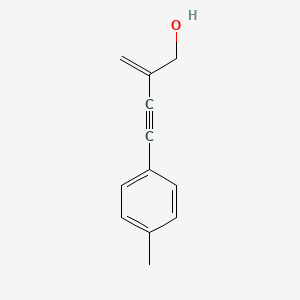

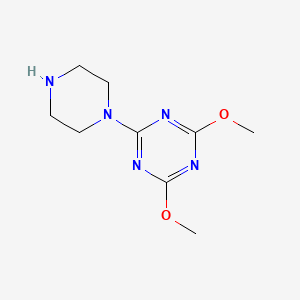
![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)
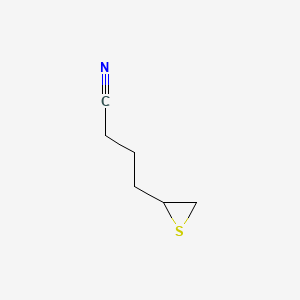
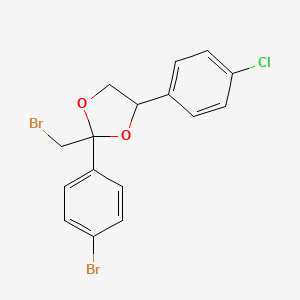
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
